molecular formula C11H13FO2S B13645456 1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one

Katalognummer: B13645456
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: MDFTXASTIUIAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one is an organic compound that features a fluorinated phenol group and a propylthio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde and propylthiol.

    Reaction Conditions: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

    Thioether Formation: The alcohol is then reacted with propylthiol in the presence of a base like sodium hydride to form the thioether linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its target, while the thioether group can modulate its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylthio)ethan-1-one
  • 1-(5-Fluoro-2-hydroxyphenyl)-2-(ethylthio)ethan-1-one
  • 1-(5-Fluoro-2-hydroxyphenyl)-2-(butylthio)ethan-1-one

Uniqueness

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one is unique due to its specific combination of a fluorinated phenol group and a propylthio substituent. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H13FO2S

Molekulargewicht

228.28 g/mol

IUPAC-Name

1-(5-fluoro-2-hydroxyphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13FO2S/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h3-4,6,13H,2,5,7H2,1H3

InChI-Schlüssel

MDFTXASTIUIAES-UHFFFAOYSA-N

Kanonische SMILES

CCCSCC(=O)C1=C(C=CC(=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.